molecular formula C17H23NO7 B4997872 diethyl [4-(4-nitrophenoxy)butyl]malonate

diethyl [4-(4-nitrophenoxy)butyl]malonate

Cat. No.: B4997872
M. Wt: 353.4 g/mol
InChI Key: AYBNPPBJLWEEST-UHFFFAOYSA-N
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Description

Diethyl [4-(4-nitrophenoxy)butyl]malonate is an organic compound with the molecular formula C17H23NO7. It is a derivative of malonic acid, featuring a nitrophenoxy group attached to a butyl chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [4-(4-nitrophenoxy)butyl]malonate typically involves the alkylation of diethyl malonate with 4-(4-nitrophenoxy)butyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide, which deprotonates the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide or other strong bases for deprotonation, followed by nucleophiles like alkyl halides or amines.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [4-(4-nitrophenoxy)butyl]malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of diethyl [4-(4-nitrophenoxy)butyl]malonate involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The malonate moiety can inhibit enzymes involved in metabolic pathways by mimicking natural substrates, thereby modulating biochemical processes.

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Diethyl [4-(4-aminophenoxy)butyl]malonate: A reduced form of the compound with an amino group instead of a nitro group.

    Diethyl [4-(4-methoxyphenoxy)butyl]malonate: A derivative with a methoxy group, exhibiting different reactivity and properties.

Uniqueness: Diethyl [4-(4-nitrophenoxy)butyl]malonate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in synthetic transformations and potential therapeutic benefits.

Properties

IUPAC Name

diethyl 2-[4-(4-nitrophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-3-23-16(19)15(17(20)24-4-2)7-5-6-12-25-14-10-8-13(9-11-14)18(21)22/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNPPBJLWEEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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